molecular formula C28H33N3O4 B1255407 Sch 602539 CAS No. 618385-42-5

Sch 602539

Cat. No.: B1255407
CAS No.: 618385-42-5
M. Wt: 475.6 g/mol
InChI Key: IHWKYASJAJITBL-MSGZWQTISA-N
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Preparation Methods

The synthetic routes and reaction conditions for SCH-602539 are not extensively detailed in the available literature. it is known that SCH-602539 is a small molecule drug developed by Schering-Plough Corporation. The industrial production methods likely involve standard organic synthesis techniques used for small molecule drugs, including multi-step synthesis, purification, and characterization .

Chemical Reactions Analysis

SCH-602539 undergoes various chemical reactions, primarily focusing on its interaction with protease-activated receptor-1. The compound inhibits platelet aggregation in response to high-affinity thrombin receptor agonist peptide, indicating its role in blocking thrombin-mediated platelet activation pathways. The major products formed from these reactions are the inhibited platelet aggregation and reduced thrombosis .

Scientific Research Applications

SCH-602539 has been extensively studied for its antithrombotic and antiplatelet effects. It has shown dose-dependent inhibition of cyclic flow reductions in a Folts model of thrombosis in cynomolgus monkeys. The compound has also demonstrated synergistic effects when used in combination with cangrelor, a P2Y12 adenosine diphosphate receptor antagonist. These findings suggest that SCH-602539 could provide incremental clinical benefits in patients with atherothrombotic disease .

In addition to its cardiovascular applications, SCH-602539 has been explored for its potential to ameliorate early intestinal radiation toxicity. Studies have shown that the compound can reduce overall intestinal radiation injury and collagen accumulation, indicating its potential use in mitigating radiation-induced damage .

Mechanism of Action

SCH-602539 exerts its effects by selectively inhibiting protease-activated receptor-1. This receptor is activated by thrombin, a key enzyme in the coagulation cascade. By blocking this receptor, SCH-602539 prevents thrombin-mediated platelet activation, thereby reducing platelet aggregation and thrombosis. The molecular targets and pathways involved include the inhibition of high-affinity thrombin receptor agonist peptide-induced platelet aggregation .

Comparison with Similar Compounds

SCH-602539 is similar to other protease-activated receptor-1 antagonists, such as vorapaxar and atopaxar. Vorapaxar, also known as SCH-530348, is another selective protease-activated receptor-1 antagonist that has been studied for its antithrombotic effects. Atopaxar (E5555) is another compound in the same class that has shown promise in inhibiting thrombin-mediated platelet activation. The uniqueness of SCH-602539 lies in its specific molecular structure and its potential synergistic effects when used in combination with other antiplatelet agents .

References

Biological Activity

SCH 602539 is a selective antagonist of the protease-activated receptor-1 (PAR-1), which plays a crucial role in platelet activation and thrombus formation. Understanding its biological activity is essential for evaluating its potential therapeutic applications, particularly in cardiovascular diseases where thrombus formation is a significant concern.

PAR-1 is a G protein-coupled receptor that mediates platelet activation in response to thrombin, the most potent platelet activator. When thrombin cleaves PAR-1, it triggers a cascade of intracellular signaling leading to platelet shape change, aggregation, and the release of pro-inflammatory molecules. This compound inhibits this process by blocking the receptor, thereby preventing thrombin-induced platelet activation and subsequent thrombus formation .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various animal models:

  • Thrombosis Models : In studies using cynomolgus monkeys, this compound was shown to inhibit thrombin/PAR-induced platelet aggregation in a dose-dependent manner. This inhibition was confirmed in the Folts model of thrombosis, where it significantly reduced thrombus formation on stents .
  • Safety Profile : The administration of this compound at doses effective for inhibiting platelet aggregation did not significantly alter bleeding times or coagulation parameters, indicating a favorable safety profile for potential clinical use .

Case Studies and Clinical Implications

While clinical trials specifically targeting this compound have been limited, the findings from preclinical studies suggest its potential utility in managing conditions characterized by excessive thrombosis. The following table summarizes key findings from relevant studies:

Study TypeModel UsedDose (mg/kg)Outcome
Preclinical StudyCynomolgus Monkeys10Complete inhibition of thrombin-induced aggregation for up to 6 hours
Thrombosis ModelFolts ModelVariableSignificant reduction in thrombus formation on stents
Safety EvaluationVarious ModelsEffective DoseNo significant changes in bleeding times or coagulation parameters

Research Findings

Research has consistently shown that this compound effectively inhibits PAR-1-mediated platelet activation. For instance, one study reported that oral administration led to a dose-dependent inhibition of platelet deposition onto uncoated stents in an arteriovenous shunt model . This suggests that this compound could be beneficial for patients requiring antiplatelet therapy.

Properties

CAS No.

618385-42-5

Molecular Formula

C28H33N3O4

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-1-methyl-3-oxo-9-[(E)-2-(5-pyridin-2-ylpyridin-2-yl)ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

InChI

InChI=1S/C28H33N3O4/c1-3-34-28(33)31-21-10-11-22-19(14-21)15-24-26(17(2)35-27(24)32)23(22)12-9-20-8-7-18(16-30-20)25-6-4-5-13-29-25/h4-9,12-13,16-17,19,21-24,26H,3,10-11,14-15H2,1-2H3,(H,31,33)/b12-9+/t17-,19+,21-,22-,23+,24-,26+/m1/s1

InChI Key

IHWKYASJAJITBL-MSGZWQTISA-N

SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C

Isomeric SMILES

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC=CC=N5)[C@H](OC3=O)C

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C

Synonyms

SCH602539

Origin of Product

United States

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